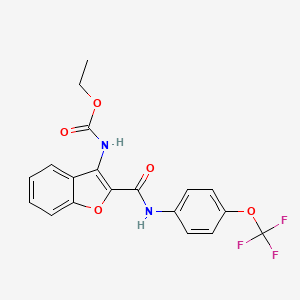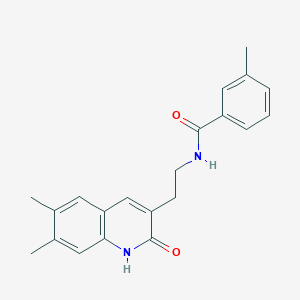
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the investigation of synaptic plasticity and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinolone derivatives, including our compound of interest, have shown promise in cancer research. Their unique chemical structure allows for interactions with cellular components, leading to potential antiproliferative effects. Researchers investigate their ability to inhibit specific cancer cell lines, explore mechanisms of action, and optimize their efficacy as potential chemotherapeutic agents .
Antibacterial Properties
Quinolones have a rich history in antibacterial drug development. While our compound is not directly used as an antibiotic, its structural features may inspire novel antibacterial agents. Researchers study its interactions with bacterial enzymes, cell membranes, and DNA gyrase, aiming to design more effective antibiotics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinolone derivatives, including our compound, exhibit anti-inflammatory properties. Researchers investigate their impact on inflammatory pathways, cytokine production, and immune responses. These insights may lead to the development of targeted anti-inflammatory therapies .
Neuroprotective Potential
The central nervous system benefits from quinolone derivatives due to their ability to modulate neurotransmitter receptors and protect neurons. Our compound’s unique structure could contribute to neuroprotection, making it an exciting area of study for neuroscientists .
Metal Chelation and Coordination Chemistry
Quinolones are known for their metal-binding properties. Researchers explore our compound’s ability to chelate metal ions (such as copper, iron, or zinc) and its potential applications in coordination chemistry. Metal complexes formed with quinolones may have therapeutic implications or serve as diagnostic tools .
Photophysical Properties
Quinolone derivatives often exhibit interesting photophysical behavior. Researchers investigate their fluorescence, phosphorescence, and photochemical properties. Our compound’s absorption and emission spectra could find applications in sensors, imaging, or optoelectronic devices .
Drug Delivery Systems
The unique structure of our compound makes it a candidate for drug delivery systems. Researchers explore its encapsulation within nanoparticles, micelles, or liposomes. These systems enhance drug stability, target specific tissues, and improve therapeutic outcomes .
Biochemical Assays and Probes
Quinolones serve as valuable biochemical tools. Our compound can be modified to create fluorescent or radiolabeled probes for specific enzymes, receptors, or cellular processes. These probes aid in understanding biological pathways and disease mechanisms .
Eigenschaften
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-5-4-6-16(9-13)20(24)22-8-7-17-12-18-10-14(2)15(3)11-19(18)23-21(17)25/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYPTSVWLNXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)
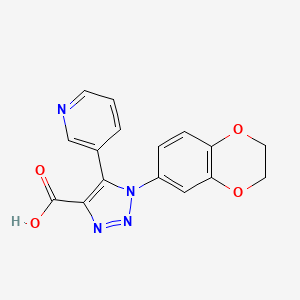
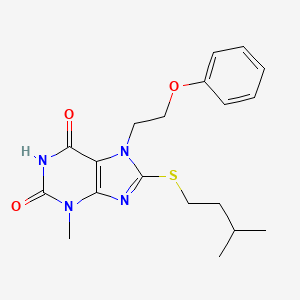
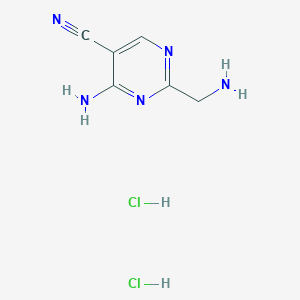
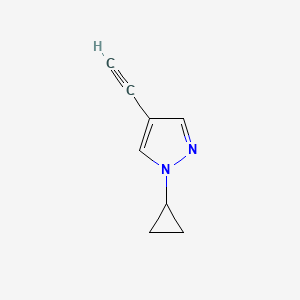
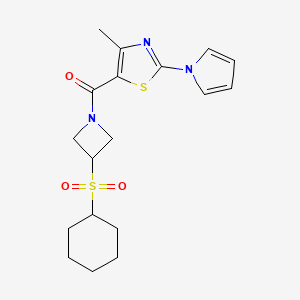

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)


